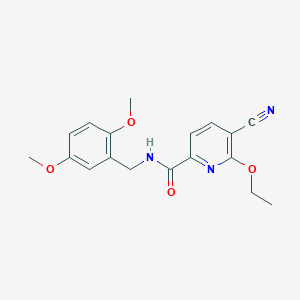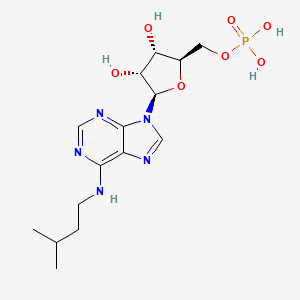
N6-Isopentenyl-Adenosine-5'-Monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE typically involves the reaction of adenosine with isopentenyl pyrophosphate under specific conditions. The reaction is catalyzed by enzymes such as isopentenyltransferase, which facilitates the transfer of the isopentenyl group to the N6 position of adenosine .
Industrial Production Methods
Industrial production methods for N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE are not well-documented in the literature. the process likely involves large-scale enzymatic synthesis using bioreactors to ensure efficient production and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isopentenyl group.
Substitution: Substitution reactions can occur at the purine base or the ribose moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE, which can have different biological activities and properties .
Scientific Research Applications
N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Studied for its role in cellular processes and as a potential regulator of gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of various biochemical products and as a research tool in molecular biology .
Mechanism of Action
The mechanism of action of N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE involves its interaction with specific molecular targets and pathways. One of the key pathways is the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses .
Comparison with Similar Compounds
N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
N6-(Δ2-Isopentenyl)adenine: A related cytokinin with similar biological activity but different structural properties.
Adenosine-5’-monophosphate: A simpler nucleotide with different biological functions.
These compounds share some similarities in their chemical structure but differ in their specific biological roles and applications.
Properties
Molecular Formula |
C15H24N5O7P |
|---|---|
Molecular Weight |
417.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbutylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H24N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h6-9,11-12,15,21-22H,3-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
GZJXCRHEMLAMRA-SDBHATRESA-N |
Isomeric SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



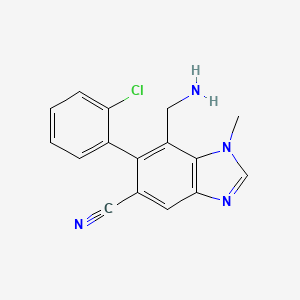
![7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)
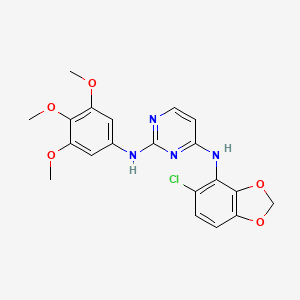
![7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine](/img/structure/B10758039.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)
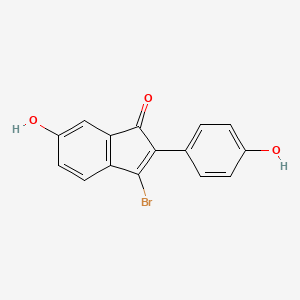
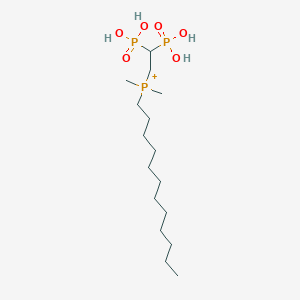
![N-({(2s,3s)-3-[(Benzylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Proline](/img/structure/B10758063.png)
![6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine](/img/structure/B10758076.png)
![(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine](/img/structure/B10758084.png)
